![molecular formula C8H10ClNO2 B11731192 O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine](/img/structure/B11731192.png)
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine
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Overview
Description
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine is an organic compound that features a hydroxylamine group bonded to a 4-chloro-2-methoxyphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, the compound can be synthesized by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production methods for this compound typically involve continuous flow processes using microchannel reactors. For instance, preheating hydroxylamine solution and methyl isobutyl ketone, followed by their reaction in a microchannel reactor, can yield the desired product .
Chemical Reactions Analysis
Types of Reactions
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine has several scientific research applications:
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Mechanism of Action
The mechanism of action of O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine involves its ability to form covalent bonds with target molecules. For example, it can bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER) and leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential use as an anti-tumor agent.
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: A derivative of hydroxylamine with a methyl group replacing the hydroxyl hydrogen.
4-Chloro-2-methylphenoxyacetic acid: Another compound with a similar phenyl structure, used primarily as a herbicide.
Uniqueness
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit BER and potentiate the effects of alkylating agents sets it apart from other similar compounds .
Biological Activity
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine, a hydroxylamine derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This compound's unique structure, characterized by the presence of a chloro and methoxy group on the phenyl ring, contributes to its reactivity and interaction with biological systems.
The chemical formula for this compound is C9H10ClN1O2. Its molecular structure allows it to participate in various biochemical reactions, particularly those involving nucleophilic sites on proteins.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in DNA repair mechanisms, specifically base excision repair pathways. This inhibition may increase DNA strand breaks and promote apoptosis in cancer cells.
- Protein Modification : By modifying proteins, this compound can alter their function, potentially leading to therapeutic effects against various diseases, including cancer.
Biological Activity Studies
Recent studies have highlighted the compound's potential therapeutic applications:
-
Cancer Research :
- Inhibition of Base Excision Repair : this compound has shown promise in inhibiting base excision repair mechanisms in cancer cells. This action may enhance the effectiveness of certain chemotherapeutic agents by increasing the sensitivity of tumor cells to DNA-damaging treatments.
- Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
-
Enzyme Interaction :
- The compound's interaction with enzymes involved in metabolic pathways has been investigated. Its ability to inhibit these enzymes may have implications for drug development targeting metabolic disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
O-(4-Chloro-2-methoxyphenyl)hydroxylamine | Structure | Enzyme inhibition, anticancer | TBD |
1,2,4-Oxadiazole Derivative | Structure | Anticancer, anti-inflammatory | 92.4 |
Other Hydroxylamines | Varies | Various biological activities | Varies |
Note: IC50 values represent the concentration required to inhibit 50% of the target activity in vitro.
Case Studies
Several case studies have demonstrated the biological activity of this compound:
-
Study on DNA Repair Inhibition :
- A study conducted on human cervical carcinoma cell lines (HeLa) showed that treatment with this compound resulted in increased DNA strand breaks when combined with radiation therapy. The results suggest that it could enhance the efficacy of radiotherapy in cancer treatment.
-
Enzyme Inhibition Assays :
- In vitro assays demonstrated that this compound effectively inhibited enzymes involved in metabolic pathways at low micromolar concentrations, indicating its potential as a lead compound for drug development targeting metabolic diseases.
Properties
Molecular Formula |
C8H10ClNO2 |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO2/c1-11-8-4-7(9)3-2-6(8)5-12-10/h2-4H,5,10H2,1H3 |
InChI Key |
BYMFKVKARFNCEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CON |
Origin of Product |
United States |
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